molecular formula C11H17N3O3S B2499267 Methyl (4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 953200-23-2

Methyl (4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No. B2499267
CAS RN: 953200-23-2
M. Wt: 271.34
InChI Key: GGEGRYKGCRGUPR-UHFFFAOYSA-N
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Description

“Methyl (4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)carbamate” is a chemical compound. It is related to a series of substituted benzo[d]thiazol-2-ylcarbamates that have been synthesized and evaluated for anticonvulsant activity .


Synthesis Analysis

The synthesis of related compounds, substituted benzo[d]thiazol-2-ylcarbamates, has been described in the literature . The structures of the synthesized compounds were confirmed based on their physical and spectral data .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds, substituted benzo[d]thiazol-2-ylcarbamates, have been described .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate, have been reported .

Scientific Research Applications

Antimicrobial Potential

Methyl (4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)carbamate has been investigated for its antimicrobial properties. In a study by Kumar et al., a series of thiazolidine-2,4-dione derivatives, including this compound, were synthesized and evaluated . The results indicated moderate to promising activity against selected microbial strains. Specifically:

Drug-Likeness (In-Silico ADME Studies)

To assess drug-likeness, in-silico ADME (absorption, distribution, metabolism, and excretion) parameters were studied. Fortunately, all the compounds, including Methyl (4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)carbamate, were found to be drug-like. This bodes well for their potential as therapeutic agents.

properties

IUPAC Name

methyl N-[4-[2-(butylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3S/c1-3-4-5-12-9(15)6-8-7-18-10(13-8)14-11(16)17-2/h7H,3-6H2,1-2H3,(H,12,15)(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEGRYKGCRGUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1=CSC(=N1)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)carbamate

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